![molecular formula C13H11N3O B5674383 1-benzyl-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5674383.png)
1-benzyl-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multistep chemical reactions that aim to introduce different substituents into the pyrimidine core, thereby modifying its chemical and physical properties. A representative synthesis route for related compounds involves the thermal fusion of starting materials with ureas to yield pyrimidine derivatives with specific substituents, as demonstrated in the synthesis of antithrombotic compounds (Furrer, Wágner, & Fehlhaber, 1994). Another method involves the Povarov reaction, a type of aza-Diels–Alder reaction, which has been utilized to obtain novel fluorophores based on the pyrimidine structure (Fedotov et al., 2022).
Molecular Structure Analysis
The structure of pyrimidine derivatives is key to their chemical behavior and biological activity. X-ray diffraction analysis, NMR spectroscopy, and IR spectroscopy are commonly used to deduce the structure of these compounds. For example, structural analysis of similar compounds has provided insights into their molecular conformation and electronic properties (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that are crucial for their functionalization and application in synthesis. These reactions include hydrogenolysis, methylation, and reactions with primary amines, which lead to the formation of new compounds with potential biological activities (Kurihara, Nasu, & Tani, 1982).
properties
IUPAC Name |
1-benzyl-6-methyl-4-oxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-10-12(7-14)13(17)15-9-16(10)8-11-5-3-2-4-6-11/h2-6,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORISQJQWIPOZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-methyl-4-oxopyrimidine-5-carbonitrile |
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